1-(Bromomethyl)-3,5-diethoxybenzene

Descripción general

Descripción

Molecular Structure Analysis

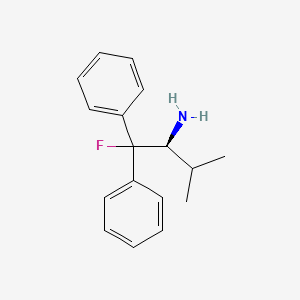

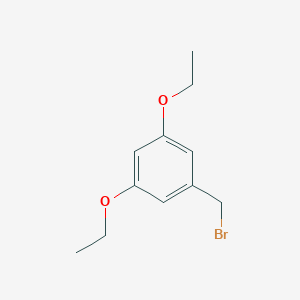

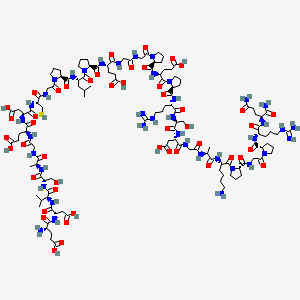

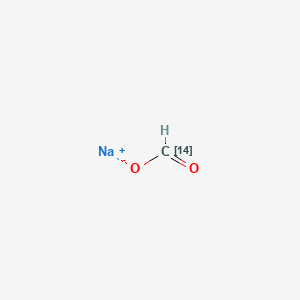

The compound’s molecular structure consists of a benzene ring with a bromomethyl group (CH2Br) and two ethoxy groups (C2H5O) attached at positions 3 and 5. The single crystal X-ray diffraction analysis confirms its structure, revealing dimensions and symmetry .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Polymer Synthesis

1-(Bromomethyl)-3,5-diethoxybenzene has been utilized in the synthesis of hyperbranched polyethers. A study by Uhrich et al. (1992) described the self-condensation of a similar compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with high molecular weight. These polymers exhibit numerous phenolic hydroxyl groups which can be modified through acylation, benzylation, or silylation, demonstrating the compound's versatility in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Molecular Scaffold Development

Wallace et al. (2005) explored the use of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives, which are chemically related to 1-(Bromomethyl)-3,5-diethoxybenzene, as scaffolds for molecular receptors. This highlights the compound's potential as a building block in complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Crystallography and Structural Analysis

Research by Jones et al. (2012) on the structures of several bromo- and bromomethyl-substituted benzenes, including 1-(Bromomethyl)-3,5-diethoxybenzene, revealed significant insights into Br···Br interactions and their role in crystal packing. Such studies contribute to a deeper understanding of molecular interactions in solid states (Jones, Kuś, & Dix, 2012).

High-Temperature Applications

Yang et al. (2018) reported the use of trifunctional bromomethyl-containing crosslinkers, which are structurally related to 1-(Bromomethyl)-3,5-diethoxybenzene, in the production of crosslinked polybenzimidazole membranes. These membranes exhibit enhanced durability and are suitable for high-temperature proton exchange membrane fuel cells, showcasing the compound's potential in high-performance applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Electronic and Photovoltaic Applications

Research on functional group additions to phenyl-C61-butyric acid methyl ester, involving compounds structurally similar to 1-(Bromomethyl)-3,5-diethoxybenzene, has shown promising results in improving the efficiency of polymer solar cells. Jin et al. (2016) synthesized derivatives that exhibited higher energy levels and improved photovoltaic performance, indicating the potential of such compounds in electronic applications (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Mecanismo De Acción

1-(Bromomethyl)-3,5-diethoxybenzene has been investigated for its potential as a tyrosinase inhibitor . In-silico studies involving molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulations suggest that it could serve as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase. These properties make it a potential candidate for the synthesis of novel anti-cancer agents .

Propiedades

IUPAC Name |

1-(bromomethyl)-3,5-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNPLPOTDVPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593620 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238405-74-8 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)

![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)

![(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride](/img/structure/B1627314.png)

![[(2R,3R,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1627317.png)